5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one
Overview
Description
“5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one” is a compound that contains an oxadiazole ring . Oxadiazole is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .
Synthesis Analysis
The synthesis of oxadiazoles involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . The derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Among them, 1,3,4-oxadiazoles and 1,2,4-oxadiazoles are better known and more widely studied by researchers due to their broad range of chemical and biological properties .Scientific Research Applications
Antimicrobial and Antioxidant Properties : Dey et al. (2022) synthesized derivatives of 3, 4-Dihydropyrimidin-2-one, closely related to the compound , and evaluated them for antimicrobial and antioxidant activities. These compounds showed significant antimicrobial activity against various bacteria and fungal species, as well as promising antioxidant properties (Dey et al., 2022).
Biological Activities of Oxadiazolylpyrimidinones : A study by George et al. (2008) reported the synthesis of certain 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. These compounds exhibited promising antibacterial, antifungal, and antioxidant activities (George et al., 2008).
Reactions with Electrophiles : Research by Smicius et al. (2002) explored the reactions of similar compounds with various electrophiles. These reactions yielded derivatives with potentially useful properties for further scientific applications (Smicius et al., 2002).
Potential Antitubercular and Antimalarial Agents : A study by Akhaja and Raval (2012) designed and synthesized tetrahydropyrimidine–isatin hybrids, closely related to the compound , evaluating them as potential antitubercular and antimalarial agents (Akhaja & Raval, 2012).
Anticandidal Agents : A synthesis study by Kaplancıklı (2011) on derivatives of 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione, a similar compound, revealed that these derivatives had significant in vitro activity against various Candida species, suggesting their potential as anticandidal agents (Kaplancıklı, 2011).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-oxadiazole moiety are known to exhibit a broad range of biological activities .
Mode of Action
It is known that compounds containing the 1,2,4-oxadiazole moiety can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Compounds containing the 1,2,4-oxadiazole moiety are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s molecular weight, as well as its solubility, could potentially impact its bioavailability .
Result of Action
Compounds containing the 1,2,4-oxadiazole moiety are known to exhibit a range of biological activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Future Directions
Oxadiazoles have become important synthons in the development of new drugs . There are different examples of commercially available drugs which consist of 1,3,4-oxadiazole ring such as nitrofuran derivative (Furamizole) which has strong antibacterial activity, Raltegravir as an antiviral drug and Nesapidil drug is used in anti-arrhythmic therapy . This suggests that “5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one” and similar compounds could have potential applications in drug development.
Properties
IUPAC Name |
5-bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O2/c1-5-11-7(12-15-5)3-13-4-10-2-6(9)8(13)14/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFMGIKQFGSZJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2C=NC=C(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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